6-Bromo-5-methylpicolinohydrazide
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Overview
Description
Preparation Methods
The synthesis of 6-Bromo-5-methylpicolinohydrazide typically involves the reaction of 6-bromo-5-methylpyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazide derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Bromo-5-methylpicolinohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-5-methylpicolinohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylpicolinohydrazide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-5-methylpicolinohydrazide can be compared with other similar compounds, such as:
- 5-Bromo-6-methylpicolinohydrazide
- 6-Chloro-5-methylpicolinohydrazide
- 6-Bromo-5-ethylpicolinohydrazide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C7H8BrN3O |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
6-bromo-5-methylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-3-5(7(12)11-9)10-6(4)8/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
IIRZGWXRDHOHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)NN)Br |
Origin of Product |
United States |
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